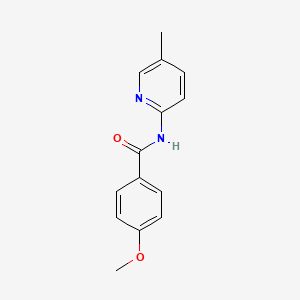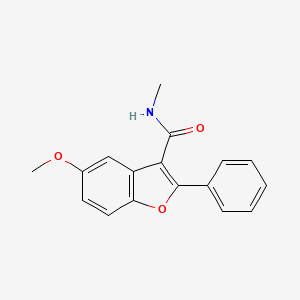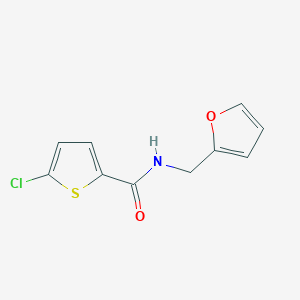![molecular formula C11H10BrN5O3 B5505205 4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5505205.png)
4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-methoxybenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carboxamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminoquinoline derivatives: Known for their antimalarial and antimicrobial activities.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
Its combination of an oxadiazole ring with a brominated methoxyphenyl group sets it apart from other similar compounds, providing unique reactivity and biological activity profiles .
Eigenschaften
IUPAC Name |
4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O3/c1-19-8-3-2-7(12)4-6(8)5-14-15-11(18)9-10(13)17-20-16-9/h2-5H,1H3,(H2,13,17)(H,15,18)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMYYLFBYPVYMT-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-hydroxy-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B5505123.png)
![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5505149.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5505155.png)


![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)
![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)
![2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N'-[(E)-(2-PROPOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5505195.png)
![N-(2-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B5505197.png)

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
